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molecular formula C14H14N2O3S B173019 N-[4-(phenylsulfamoyl)phenyl]acetamide CAS No. 2080-33-3

N-[4-(phenylsulfamoyl)phenyl]acetamide

Cat. No. B173019
M. Wt: 290.34 g/mol
InChI Key: GDPQDWYHZBUJTA-UHFFFAOYSA-N
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Patent
US08252841B2

Procedure details

N-Acetylsulfanilyl chloride 1 (55 g, 236 mmol) was added in portion to a stirring, 0° C. suspension of sodium acetate (48.4 g, 590 mmol) and aniline 2 (22 mL, 236 mmol) in ethanol (300 mL). The reaction mixture was stirred at room temperature overnight and then poured into ice-cold water (1.5 L) with vigorous stirring. After stirring for 1 h, the white solid that gradually precipitated was collected by filtration. The filter cake was washed with ice-cold water, dried under vacuum, and recrystallized from hot ethanol to give N-[4-[(phenylamino)sulfonyl]phenyl]acetamide (3) (also called 137-19 or LED137) (41 g, 60%) as a white solid, mp 209-210° C. 1H NMR (CD3OD, 400 MHz) δ 7.64 (br s, 4H), 7.18 (t, J=7.6 Hz, 2H), 7.06-7.00 (m, 3H), 2.10 (s, 3H).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([S:9](Cl)(=[O:11])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C([O-])(=O)C.[Na+].[NH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(O)C>[C:21]1([NH:20][S:9]([C:8]2[CH:13]=[CH:14][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=2)(=[O:11])=[O:10])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(S(=O)(=O)Cl)C=C1
Name
Quantity
48.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
22 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the white solid that gradually precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized from hot ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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